

Ifenprodil polyamine site interaction NMDA receptor

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Compound Focus: Ifenprodil

CAS No.: 23210-56-2

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Quantitative Data on Ifenprodil Action

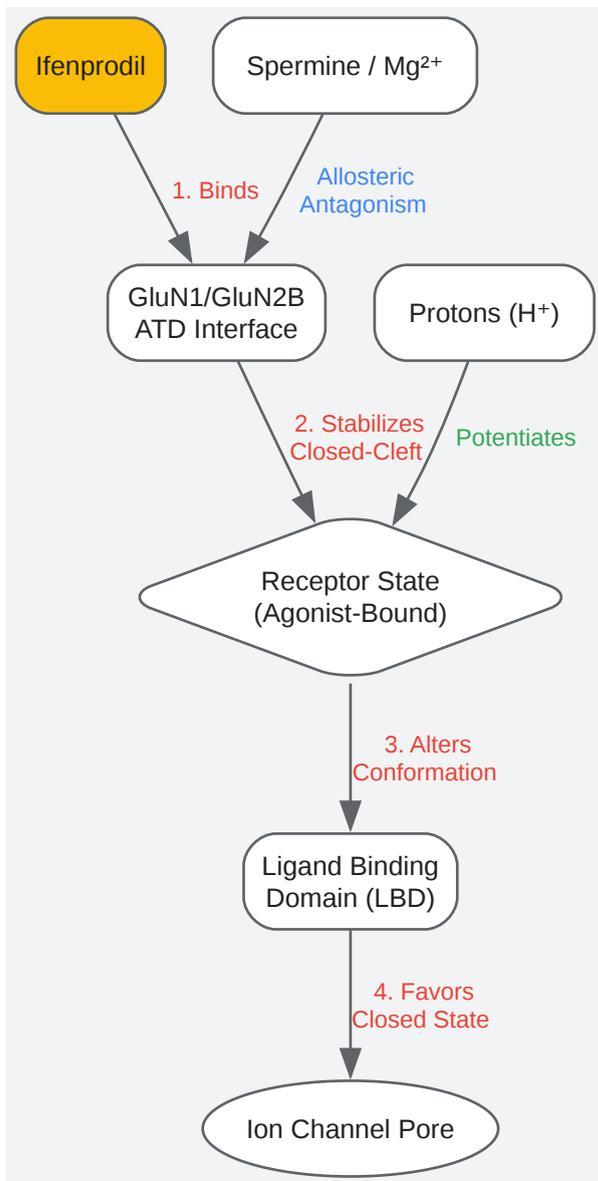
Parameter	Experimental System	Value	Context / Conditions
IC ₅₀ for GluN1/NR2B	Recombinant Receptors	0.34 μ M [1]	Steady-state currents; prototypic high-affinity block.
IC ₅₀ for GluN1/NR2A	Recombinant Receptors	146 μ M [1]	Demonstrates >400-fold selectivity for NR2B over NR2A.
Inhibition of Steady-State Currents	Cultured Cortical Neurons	IC ₅₀ = 0.3 μ M [2]	Evoked by 100 μ M NMDA, saturating glycine, no spermine.
Inhibition in 1 mM Spermine	Cultured Cortical Neurons	IC ₅₀ = 1.4 μ M [2]	Spermine allosterically reduces ifenprodil's affinity.
Inhibition in 3 mM Spermine	Cultured Cortical Neurons	IC ₅₀ = 1.8 μ M [2]	Greater reduction in ifenprodil affinity with more spermine.
Apparent IC ₅₀ (Activity-Dependent)	Cultured Cortical Neurons	0.17 μ M [3]	Against 100 μ M NMDA; higher agonist concentration increases ifenprodil affinity.

Parameter	Experimental System	Value	Context / Conditions
Apparent IC₅₀ (Activity-Dependent)	Cultured Cortical Neurons	0.88 μM [3]	Against 10 μM NMDA; lower agonist concentration decreases ifenprodil affinity.

Interaction Partner	Type of Interaction	Functional Outcome	Key Residues / Domains
Spermine / Polyamine Site	Allosteric, Non-competitive [2]	Mutual reduction in affinity; spermine binding decreases ifenprodil potency and vice versa.	NMDAR1 splice variant (lacking 21-aa insert) [2]; GluN2B E201 [1]
Mg²⁺	Analogous to Spermine [2]	Similar allosteric reduction in ifenprodil affinity; suggested as physiological ligand at this site.	-
Protons (H⁺)	Potentiation of Inhibition [4] [5]	Ifenprodil increases receptor's sensitivity to proton blockade, enhancing inhibitory effect.	-
GluN2B Subunit	High-Affinity Binding	Confers subunit selectivity; absolutely required for high-affinity ifenprodil interaction.	Arginine-337 (critical for ifenprodil) [1]; F176 (in α5 helix) [6]
GluN1 Subunit	Part of Binding Site	Contributes to the ifenprodil binding pocket at the GluN1/GluN2B ATD interface.	LIVBP-like domain [4] [6]

Mechanism of Action & Allosteric Modulation

The following diagram illustrates the core allosteric network and state-dependent inhibition mechanism of **ifenprodil**, integrating its key interactions.



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Ifenprodil's allosteric network and state-dependent inhibition.

Detailed Experimental Protocols

Whole-Cell Voltage Clamp in Cortical Neurons

This method is used for studying steady-state inhibition and kinetics of **ifenprodil** [2].

- **Cell Preparation:** Use rat cultured cortical neurons (7-14 days *in vitro*) grown on astrocyte feeder layers.
- **Recording Setup:** Continuously perfuse with a simplified salt solution (in mM: 149 NaCl, 3.25 KCl, 2 CaCl₂, 2 MgCl₂, 10 Hepes, 11 D-glucose; pH 7.35). Omit MgCl₂ from the drug-containing barrels to remove voltage-dependent block.
- **Patch Pipettes:** Pull from borosilicate glass; fill with internal solution (in mM: 120 CsF, 10 CsCl, 11 EGTA, 0.5 CaCl₂, 10 Hepes; pH 7.25).
- **Drug Application:** Apply drugs via fast perfusion from multi-barreled capillaries. Include 30 μM glycine in all solutions to ensure saturation of the glycine site.
- **Data Collection & Analysis:**
 - Record steady-state currents evoked by a fixed concentration of NMDA (e.g., 100 μM).
 - Apply increasing concentrations of **ifenprodil** to generate an inhibition curve.
 - To measure on- and off-rates, apply a single concentration of **ifenprodil** and fit the current decay and recovery phases with single exponentials to obtain τ_{on} and τ_{off} .
 - To study spermine interaction, repeat the above in the presence of 1 mM and 3 mM spermine.

Two-Electrode Voltage Clamp (TEVC) in Oocytes

This system is ideal for characterizing subunit selectivity using recombinant receptors [6].

- **Receptor Expression:** Inject cRNA for GluN1-1a and your chosen GluN2 subunit (e.g., GluN2B) into *Xenopus laevis* oocytes.
- **Electrophysiology:** Perform recordings 1-3 days post-injection. Voltage-clamp oocytes at a holding potential between -60 mV and -80 mV.
- **Solution Superfusion:** Continuously superfuse the oocyte with a solution containing agonists. A common solution is (in mM): 115 NaCl, 2.5 KCl, 0.18 CaCl₂, 10 HEPES, pH 7.2, along with 10 μM glycine and 10 μM glutamate.
- **Drug Application & Analysis:**
 - Record a stable control current response.
 - Apply the test compound (e.g., **ifenprodil**) for a sufficient time to reach equilibrium block.
 - Wash with agonist solution to observe recovery.
 - Calculate the percentage inhibition of the control current amplitude at equilibrium.

Single-Channel Recordings

This technique reveals how **ifenprodil** alters the fundamental gating kinetics of single NMDA receptors [5].

- **Cell Preparation & Transfection:** Use HEK 293 cells transiently transfected with GluN1 and GluN2B plasmid DNA.
- **Recording Configuration:** Perform either cell-attached or outside-out patch-clamp recordings.
- **Solutions:** For cell-attached recordings, the pipette solution should contain agonists (e.g., 1 mM glutamate and 1 mM glycine) and the desired concentration of **ifenprodil**. The bath solution can be normal saline.
- **Data Acquisition & Analysis:**
 - Record single-channel currents at a holding potential of -70 mV or -80 mV with high bandwidth (e.g., 10 kHz).
 - Idealize the recorded data to determine the durations of open and shut intervals.
 - Fit the distributions of open and shut times with mixtures of exponential functions.
 - Compare the mean open time, mean shut time, and open probability (P_{open}) between control and **ifenprodil** conditions.

Key Insights for Research & Development

- **Exploit State-Dependency:** **ifenprodil**'s higher affinity for agonist-bound states [3] underlies its **activity-dependence**, potentially leading to a therapeutic window wider than that of classic NMDA channel blockers.
- **Target the Interface:** The binding site at the GluN1/GluN2B ATD interface [6] is a key target for designing new selective compounds.
- **Consider Off-Target Effects:** Be aware that **ifenprodil** also has affinity for adrenergic, serotonergic, and sigma receptors [1] [6]. Newer, more rigid scaffolds like 3-benzazepines show reduced off-target activity while maintaining GluN2B potency [6].
- **Account for Multiple Mechanisms:** Beyond NMDA receptor blockade, **ifenprodil** can also inhibit the **Na⁺/Ca²⁺ exchanger (NCX) operating in reverse mode** [7]. This dual action may be critical for its efficacy in preventing calcium dysregulation and excitotoxicity.

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